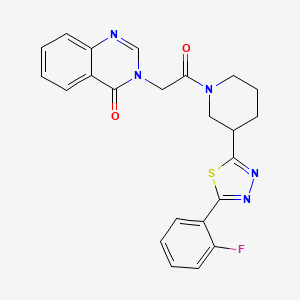

3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Beschreibung

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a structurally complex substituent at the 3-position. Its core quinazolinone scaffold is fused with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group, linked via a piperidine moiety and a 2-oxoethyl spacer. The presence of the thiadiazole ring and fluorophenyl group may enhance lipophilicity and target binding, while the piperidine spacer could modulate solubility and pharmacokinetics.

Eigenschaften

IUPAC Name |

3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2S/c24-18-9-3-1-7-16(18)22-27-26-21(32-22)15-6-5-11-28(12-15)20(30)13-29-14-25-19-10-4-2-8-17(19)23(29)31/h1-4,7-10,14-15H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQULKETYXYTDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of the quinazolinone and thiadiazole scaffolds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.45 g/mol. The structure includes a piperidine ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₅OS |

| Molecular Weight | 373.45 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole and quinazolinone frameworks exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds similar to our target compound have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to cause G1 phase arrest in the cell cycle, leading to reduced cell division.

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, which can indirectly support their anticancer activity by reducing tumor-associated inflammation .

Case Studies

-

Study on Thiadiazole Derivatives :

A study investigating various thiadiazole derivatives found that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines. The presence of the fluorine atom was noted to increase lipophilicity and cellular uptake . -

Quinazolinone Derivatives :

Research focusing on quinazolinone derivatives demonstrated that modifications at the 2-position significantly influenced biological activity. Compounds similar to our target showed potent activity against MCF-7 cells with IC50 values ranging from 0.74 to 10 μg/mL depending on structural variations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances anticancer activity.

- Linker Variations : Modifying the linker between the quinazolinone and thiadiazole moieties can significantly affect potency and selectivity towards different cancer types .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a quinazolinone core, fluorophenyl-thiadiazole, and piperidine linker. Below is a comparative analysis with similar derivatives from the literature:

Table 1: Structural Comparison

Key Observations :

- Piperidine vs. Piperazine Linkers : The target compound uses a piperidine linker, whereas the analog in employs a piperazine group. Piperidine’s reduced polarity may enhance membrane permeability compared to piperazine.

- Thiadiazole Substituents: The target’s 5-(2-fluorophenyl)-thiadiazole contrasts with the non-fluorinated phenyl-thiadiazole in and simpler thiadiazole in . Fluorination likely improves metabolic stability and target affinity .

- Core Modifications: Unlike the dihydroquinazolinone in , the target retains the aromatic quinazolinone core, which is critical for planar binding to biological targets like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.